molecular formula C15H8N2O B13441059 4,4'-Dicyanobenzophenone-2,3,5,6-d4

4,4'-Dicyanobenzophenone-2,3,5,6-d4

Cat. No.: B13441059
M. Wt: 236.26 g/mol
InChI Key: UKOXPTLWNQHMJV-NMRLXUNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Dicyanobenzophenone-2,3,5,6-d4 is a deuterated derivative of the organic compound 4,4’-Dicyanobenzophenone. This compound is commonly used as a photoinitiator in the production of polymers. The deuterated version, 4,4’-Dicyanobenzophenone-2,3,5,6-d4, is used as a reference standard in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, to help identify and quantify the presence of the original compound in a sample .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dicyanobenzophenone-2,3,5,6-d4 involves the introduction of deuterium atoms into the parent compound, 4,4’-Dicyanobenzophenone. This can be achieved through various deuteration techniques, which typically involve the use of deuterated reagents and solvents under controlled conditions. The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the exchange of hydrogen atoms with deuterium atoms .

Industrial Production Methods

Industrial production of 4,4’-Dicyanobenzophenone-2,3,5,6-d4 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production process is optimized to achieve high yields and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dicyanobenzophenone-2,3,5,6-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a variety of substituted benzophenone derivatives .

Scientific Research Applications

4,4’-Dicyanobenzophenone-2,3,5,6-d4 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4’-Dicyanobenzophenone-2,3,5,6-d4 involves its role as a photoinitiator. When exposed to light, the compound absorbs photons and undergoes a photochemical reaction that generates reactive species. These reactive species can initiate polymerization reactions, leading to the formation of polymers. The molecular targets and pathways involved in this process include the interaction of the compound with monomers and the subsequent formation of polymer chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Dicyanobenzophenone-2,3,5,6-d4 is unique due to the presence of deuterium atoms, which makes it particularly useful as a reference standard in analytical techniques. The deuterium atoms provide distinct signals in NMR spectroscopy, allowing for precise identification and quantification of the compound in complex mixtures .

Properties

Molecular Formula

C15H8N2O

Molecular Weight

236.26 g/mol

IUPAC Name

4-(4-cyanobenzoyl)-2,3,5,6-tetradeuteriobenzonitrile

InChI

InChI=1S/C15H8N2O/c16-9-11-1-5-13(6-2-11)15(18)14-7-3-12(10-17)4-8-14/h1-8H/i1D,2D,5D,6D

InChI Key

UKOXPTLWNQHMJV-NMRLXUNGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(=O)C2=CC=C(C=C2)C#N)[2H]

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.